6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal
Brand Name: Vulcanchem
CAS No.: 74510-19-3
VCID: VC4125641
InChI: InChI=1S/C14H15NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,10H,1-2,5-6,9H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal

CAS No.: 74510-19-3

Cat. No.: VC4125641

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal - 74510-19-3

Specification

CAS No. 74510-19-3
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name 6-(1,3-dioxoisoindol-2-yl)hexanal
Standard InChI InChI=1S/C14H15NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,10H,1-2,5-6,9H2
Standard InChI Key AGIYKNXRSZKPGG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phthalimide group (1,3-dioxoisoindole) connected to a six-carbon aldehyde chain. The phthalimide moiety contributes to its planar aromatic system, while the aldehyde group introduces electrophilic reactivity. The molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number74510-19-3
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.27 g/mol
IUPAC Name6-(1,3-dioxoisoindol-2-yl)hexanal
SMILESO=CCCCCCN(C(=O)C1=CC=CC=C1C(=O))
Boiling PointNot reported
Melting PointNot reported

Reactivity and Functional Groups

The aldehyde group (-CHO) at the terminal end of the hexanal chain enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation). The phthalimide group participates in cycloadditions and serves as a protecting group for amines in multi-step syntheses .

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Phthalimide Incorporation: Reacting 6-amino-1-hexanol with potassium phthalimide under reflux conditions yields 6-phthalimidohexanol.

  • Oxidation to Aldehyde: The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, producing the aldehyde derivative .

Key Reaction Steps:

  • Step 1:

    6-amino-1-hexanol+potassium phthalimideΔ6-phthalimidohexanol\text{6-amino-1-hexanol} + \text{potassium phthalimide} \xrightarrow{\Delta} \text{6-phthalimidohexanol}
  • Step 2:

    6-phthalimidohexanolDCMPCC6-(1,3-dioxoisoindol-2-yl)hexanal\text{6-phthalimidohexanol} \xrightarrow[\text{DCM}]{\text{PCC}} \text{6-(1,3-dioxoisoindol-2-yl)hexanal}

Yield and Optimization

  • Yield: The oxidation step achieves ~83% yield under optimized conditions .

  • Catalysts: Lewis acids (e.g., ZnCl₂) improve reaction efficiency in phthalimide coupling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Aldehyde proton: δ 9.74 ppm (t, J = 1.7 Hz) .

    • Aromatic protons: δ 7.68–7.85 ppm (m, 4H) .

    • Methylene protons: δ 1.33–3.71 ppm (m, 10H) .

Infrared (IR) Spectroscopy

  • Strong absorptions at 1703 cm⁻¹ (C=O stretch, phthalimide) and 2820 cm⁻¹ (aldehyde C-H stretch).

Mass Spectrometry

  • ESI-MS: m/z 245.27 [M+H]⁺, consistent with molecular weight .

Synthetic Utility

Precursor for Heterocycles

The aldehyde group facilitates synthesis of:

  • Imines: For Schiff base ligands in coordination chemistry .

  • Hydrazones: Used in anticancer agent development .

Peptide Conjugation

In antigen design, analogous compounds (e.g., 6-phthalimidohexanoic acid) conjugate with carrier proteins via amine linkages .

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